2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Description
2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H28N6O4 and its molecular weight is 452.515. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Bondock et al. (2008) detailed the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing their antimicrobial properties. This research highlights the versatility of such compounds in generating potential antimicrobial agents through the synthesis of various heterocyclic structures (Bondock, Rabie, Etman, & Fadda, 2008).
Therapeutic Applications Against Alzheimer's Disease
Umar et al. (2019) explored the therapeutic potential of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as inhibitors of acetylcholinesterase and amyloid β aggregation. These compounds showed promise in Alzheimer's disease treatment, exhibiting significant inhibition of enzyme activity and amyloid aggregation, indicating their potential as multifunctional therapeutic agents (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).
Antifungal and Antibacterial Evaluation
Kumar et al. (2012) synthesized a series of new derivatives of 1,3,5-trisubstituted pyrazolines with notable antimicrobial activity. These findings suggest the utility of pyrazolone derivatives in developing new antimicrobial agents, further emphasizing the relevance of heterocyclic compounds in addressing resistance in various microbial strains (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Properties
IUPAC Name |
2-[4-[5-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-33-13-5-8-27-14-18(22(31)28-11-9-26(10-12-28)16-20(24)30)21-19(15-27)23(32)29(25-21)17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13,16H2,1H3,(H2,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYZBVRPXMJVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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